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Abstract

This technical guide provides a comprehensive overview of the theoretical and computational
studies of 3-Bromo-10H-phenothiazine, a heterocyclic compound of significant interest in
medicinal chemistry and materials science. This document outlines the key structural,
electronic, and spectroscopic properties of the molecule as investigated through computational
methods. Detailed experimental protocols for its synthesis and the computational
methodologies employed in its study are presented. Quantitative data, where available for
closely related structures, are summarized in structured tables to facilitate comparative
analysis. Furthermore, this guide utilizes visualizations to delineate the molecular structure and
the typical workflow for its computational analysis, offering a valuable resource for researchers
engaged in the study and application of phenothiazine derivatives.

Introduction

Phenothiazine and its derivatives have long been a cornerstone in the development of
therapeutics, particularly in the realm of antipsychotic medications. The introduction of a
bromine substituent at the 3-position of the 10H-phenothiazine core, yielding 3-Bromo-10H-
phenothiazine, modulates its electronic properties and reactivity, making it a versatile
intermediate for the synthesis of novel bioactive compounds and functional materials.[1][2]
Computational chemistry provides a powerful lens through which the nuanced effects of this
substitution can be understood at a molecular level.
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Density Functional Theory (DFT) has emerged as a robust method for investigating the
structural and electronic properties of medium-sized organic molecules like 3-Bromo-10H-
phenothiazine, offering a balance between computational cost and accuracy. These
theoretical studies are instrumental in predicting molecular geometry, vibrational frequencies,
electronic transitions, and reactivity, thereby guiding synthetic efforts and the rational design of
new molecules with desired properties.

Molecular Structure and Properties

3-Bromo-10H-phenothiazine is a tricyclic aromatic compound with the chemical formula
C12HsBrNS.[3] The central thiazine ring imparts a characteristic butterfly conformation to the
molecule. The bromine atom at the 3-position significantly influences the electron distribution
across the aromatic system.

Optimized Molecular Geometry

While specific optimized geometry parameters for 3-Bromo-10H-phenothiazine are not readily
available in the cited literature, computational studies on similar phenothiazine derivatives are
typically performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to
obtain a precise understanding of bond lengths, bond angles, and dihedral angles. The results
of such calculations for a representative phenothiazine structure are presented below for
illustrative purposes.

Table 1: Representative Calculated Geometrical Parameters for a Phenothiazine Core

Parameter Bond Length (A) Parameter Bond Angle (°)
C-S 1.77 C-S-C 98.5

C-N 1.41 C-N-C 124.0

C-C (aromatic) 1.39-1.41 C-C-C (aromatic) 118.0-121.0
C-H 1.08 H-C-C 119.0-121.0
N-H 1.01 C-N-H 118.0
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Note: These values are representative of the phenothiazine scaffold and are provided for
illustrative purposes. Actual values for 3-Bromo-10H-phenothiazine will vary.

Molecular Structure of 3-Bromo-10H-phenothiazine

Computational Methodology

The theoretical investigation of 3-Bromo-10H-phenothiazine and its analogues typically
involves a multi-step computational workflow.

Computational Analysis Workflow
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The initial step involves the optimization of the molecular geometry to find the lowest energy
conformation. This is typically achieved using Density Functional Theory (DFT), with the B3LYP
(Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a common choice for its accuracy
in describing organic molecules. A sufficiently large basis set, such as 6-311++G(d,p), is
employed to provide an accurate description of the electronic distribution.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same
level of theory. This calculation serves two primary purposes: to confirm that the optimized
structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict
the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be
assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Electronic Property Calculations

The electronic properties of the molecule are investigated to understand its reactivity and
photophysical behavior. Key parameters include:

e Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining
the electron-donating and electron-accepting abilities of the molecule, respectively. The
energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the
molecule's chemical reactivity and kinetic stability.

o Mulliken Atomic Charges: Mulliken population analysis is used to calculate the partial atomic
charges, providing insight into the distribution of electrons within the molecule and identifying
potential sites for electrophilic and nucleophilic attack.

e Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of
the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and
electron-poor (electrophilic) regions.

Spectroscopic Simulations

o UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic
absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (Amax)
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and the corresponding oscillator strengths. This allows for a direct comparison with
experimentally obtained spectra.

Quantitative Computational Data

While a detailed computational study specifically for 3-Bromo-10H-phenothiazine with
comprehensive data tables is not prominently available in the reviewed literature, the following
tables present representative data for related phenothiazine derivatives, calculated using DFT
at the B3LYP/6-311++G(d,p) level of theory. These tables are intended to provide a qualitative
understanding of the expected values.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters

Parameter Value (eV)
HOMO Energy -5.510-6.0
LUMO Energy -1.0to-1.5
HOMO-LUMO Gap 4.0t05.0
lonization Potential 55t06.0
Electron Affinity 10to15

Note: These values are illustrative and based on calculations for various phenothiazine
derivatives.

Table 3: Representative Mulliken Atomic Charges
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Atom Charge (a.u.)
S +0.4 to +0.6

N -0.5t0 -0.7

C (aromaitic) -0.1to +0.2

H (aromatic) +0.1 to +0.2

H (N-H) +0.3 to +0.4
Br -0.05to -0.15

Note: These values are illustrative and based on calculations for various phenothiazine
derivatives.

Experimental Protocols
Synthesis of 3-Bromo-10H-phenothiazine

A common laboratory-scale synthesis of 3-Bromo-10H-phenothiazine involves the
electrophilic bromination of 10H-phenothiazine.[4]

Materials:

e 10H-Phenothiazine

e N-Bromosuccinimide (NBS)

e Tetrahydrofuran (THF), anhydrous
e Deionized water

o Ethyl acetate

e n-Hexane

Celite®

Procedure:
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 In a round-bottom flask under a nitrogen atmosphere, 10H-phenothiazine (1 equivalent) is
dissolved in anhydrous THF.

e The solution is cooled to 0 °C in an ice bath.

o A solution of N-Bromosuccinimide (1 equivalent) in anhydrous THF is added dropwise to the
cooled phenothiazine solution over a period of 1 hour.

e The reaction mixture is allowed to warm to room temperature and is stirred for an additional
24 hours.

e The solvent is removed under reduced pressure (in vacuo).

e The resulting residue is adsorbed onto Celite® and purified by column chromatography on
silica gel, typically using a gradient of n-hexane and ethyl acetate as the eluent.

e The fractions containing the desired product are collected, and the solvent is evaporated to
yield 3-Bromo-10H-phenothiazine as a solid.

Characterization:

The structure and purity of the synthesized 3-Bromo-10H-phenothiazine are confirmed using
standard analytical techniques, including:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR are used to
confirm the molecular structure and the position of the bromine substituent.

e Mass Spectrometry (MS): To confirm the molecular weight of the compound.

o Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional
groups present in the molecule.

Conclusion

The theoretical and computational investigation of 3-Bromo-10H-phenothiazine provides
invaluable insights into its molecular structure, electronic properties, and potential reactivity.
While a dedicated, comprehensive computational study on this specific molecule is not widely
published, the methodologies and representative data from related phenothiazine derivatives
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offer a robust framework for its analysis. DFT calculations, particularly at the B3LYP/6-
311++G(d,p) level of theory, are a powerful tool for elucidating the properties of this and other
similar compounds. The synthesis of 3-Bromo-10H-phenothiazine is well-established,
providing a readily accessible platform for further experimental and theoretical exploration. This
guide serves as a foundational resource for researchers aiming to leverage computational
chemistry in the design and development of novel phenothiazine-based molecules for a range
of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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